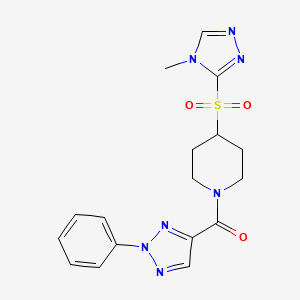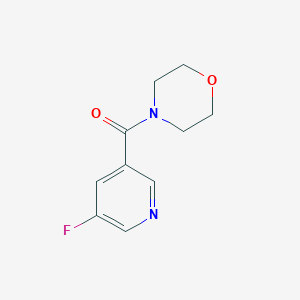
(5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone, also known as FMK, is a chemical compound that has gained significant attention in the field of scientific research. FMK is a small molecule inhibitor that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in drug development. In
Mechanism of Action
(5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone exerts its inhibitory effect by binding to the active site of enzymes and proteins, thereby preventing their normal function. For example, (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone binds to the active site of caspases and inhibits their proteolytic activity, leading to the inhibition of apoptosis. Similarly, (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone binds to the catalytic domain of PARPs and inhibits their activity, leading to the inhibition of DNA repair and cell death. (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone also binds to the regulatory domain of PKC and inhibits its activity, leading to the inhibition of cellular processes that are regulated by PKC.
Biochemical and Physiological Effects:
(5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has been shown to induce apoptosis in cancer cells by inhibiting caspases. (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has also been shown to inhibit inflammation by inhibiting the activity of PARPs. Furthermore, (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, by inhibiting PKC.
Advantages and Limitations for Lab Experiments
(5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for its target enzymes and proteins. (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone can also be used in various cell types and tissues, making it a versatile tool for scientific research. However, (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone also has some limitations. It can be toxic to cells at high concentrations, and its inhibitory effect may not be reversible, making it difficult to study the long-term effects of (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone inhibition.
Future Directions
For the use of (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone in scientific research include the development of new drugs, the study of cellular processes, and the development of new diagnostic tools.
Synthesis Methods
The synthesis of (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone involves the reaction of 5-fluoropyridine-3-carboxylic acid with morpholine and 4-dimethylaminopyridine (DMAP) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent. The reaction is carried out in dichloromethane at room temperature for 24 hours, followed by purification using flash chromatography to obtain the final product.
Scientific Research Applications
(5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has been extensively used in scientific research as a small molecule inhibitor of various enzymes and proteins. It has been shown to inhibit caspases, a family of proteases that play a crucial role in apoptosis, inflammation, and immune response. (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has also been used as a potent inhibitor of poly(ADP-ribose) polymerases (PARPs), enzymes that are involved in DNA repair and cell death. Furthermore, (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has been used to inhibit protein kinase C (PKC), an enzyme that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
(5-fluoropyridin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARQCUOEZDPWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoropyridine-3-carbonyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

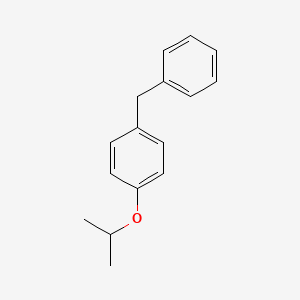
![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)
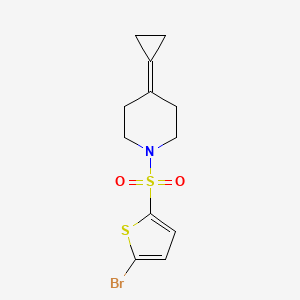
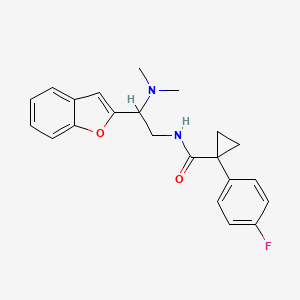
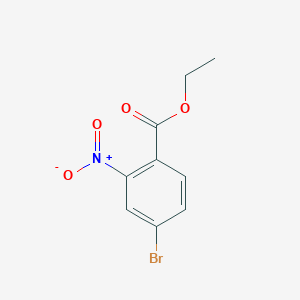
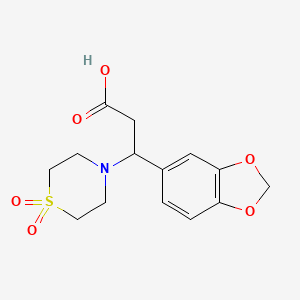
![(E)-N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2930947.png)
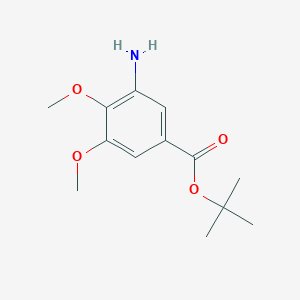


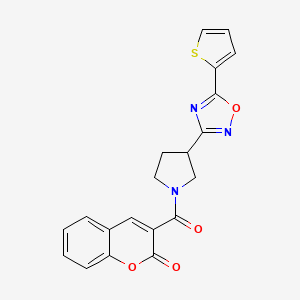
![5-bromo-N-[(2-carbamoylanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2930958.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2930959.png)
